molecular formula C18H13ClF2N2O2 B2892710 Ethyl 6-chloro-4-[(3,5-difluorophenyl)amino]quinoline-3-carboxylate CAS No. 955335-37-2

Ethyl 6-chloro-4-[(3,5-difluorophenyl)amino]quinoline-3-carboxylate

Cat. No.: B2892710
CAS No.: 955335-37-2
M. Wt: 362.76
InChI Key: CYRLBNKKQJLRRK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Ethyl 6-chloro-4-[(3,5-difluorophenyl)amino]quinoline-3-carboxylate is a quinoline derivative characterized by a chloro substituent at position 6, an ethyl carboxylate group at position 3, and a 3,5-difluorophenylamino moiety at position 4. Quinoline scaffolds are widely explored in medicinal chemistry due to their pharmacological versatility, including antimicrobial, antiviral, and anticancer activities.

Properties

IUPAC Name

ethyl 6-chloro-4-(3,5-difluoroanilino)quinoline-3-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H13ClF2N2O2/c1-2-25-18(24)15-9-22-16-4-3-10(19)5-14(16)17(15)23-13-7-11(20)6-12(21)8-13/h3-9H,2H2,1H3,(H,22,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CYRLBNKKQJLRRK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CN=C2C=CC(=CC2=C1NC3=CC(=CC(=C3)F)F)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H13ClF2N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

362.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 6-chloro-4-[(3,5-difluorophenyl)amino]quinoline-3-carboxylate typically involves multi-step organic reactions. One common method includes the following steps:

    Formation of the Quinoline Core: The quinoline core can be synthesized through a Skraup synthesis, which involves the condensation of aniline with glycerol in the presence of sulfuric acid and an oxidizing agent.

    Introduction of the Chloro Group: The chloro group can be introduced via a chlorination reaction using reagents such as thionyl chloride or phosphorus pentachloride.

    Attachment of the Difluoroanilino Group: The difluoroanilino group can be attached through a nucleophilic aromatic substitution reaction, where 3,5-difluoroaniline reacts with the chloro-substituted quinoline.

    Esterification: The final step involves the esterification of the carboxylic acid group at the 3-position with ethanol in the presence of an acid catalyst.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification techniques to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

Ethyl 6-chloro-4-[(3,5-difluorophenyl)amino]quinoline-3-carboxylate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products

    Oxidation: Formation of quinoline N-oxide derivatives.

    Reduction: Formation of reduced quinoline derivatives.

    Substitution: Formation of substituted quinoline derivatives with various functional groups.

Scientific Research Applications

Ethyl 6-chloro-4-[(3,5-difluorophenyl)amino]quinoline-3-carboxylate has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as an inhibitor of certain enzymes or receptors.

    Medicine: Explored for its potential therapeutic properties, including anti-cancer and anti-inflammatory activities.

    Industry: Utilized in the development of new materials with specific chemical properties.

Mechanism of Action

The mechanism of action of Ethyl 6-chloro-4-[(3,5-difluorophenyl)amino]quinoline-3-carboxylate involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, inhibiting their activity and thereby exerting its biological effects. The exact pathways and targets can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Structural Analogues and Substituent Analysis

The compound’s structural analogs include ethyl quinoline carboxylates with variations in substituent positions and functional groups. Key comparisons are summarized below:

Compound Substituents Key Features
Ethyl 6-chloro-4-[(3,5-difluorophenyl)amino]quinoline-3-carboxylate (Target) Cl (C6), 3,5-difluorophenylamino (C4), ethyl carboxylate (C3) Enhanced hydrogen bonding (amino group) and lipophilicity (Cl, F)
Ethyl 2-(3,5-difluorophenyl)quinoline-4-carboxylate (UHUHAI) 3,5-difluorophenyl (C2), ethyl carboxylate (C4) Positional isomerism alters electronic distribution; potential reduced H-bonding
Ethyl 2-(2,4,5-trimethoxyphenyl)quinoline-4-carboxylate (OJAGUD) 2,4,5-trimethoxyphenyl (C2), ethyl carboxylate (C4) Electron-rich methoxy groups may enhance solubility but reduce metabolic stability
Ethyl 6-chloro-2-ethoxyquinoline-4-carboxylate (XOFGAD) Cl (C6), ethoxy (C2), ethyl carboxylate (C4) Ethoxy group increases steric bulk, potentially hindering target binding
Ethyl 7-chloro-6-fluoro-4-hydroxyquinoline-3-carboxylate Cl (C7), F (C6), hydroxy (C4), ethyl carboxylate (C3) Hydroxy group at C4 enhances polarity but may reduce membrane permeability
Ethyl 4-hydroxy-6-(trifluoromethyl)quinoline-3-carboxylate (CAS 26893-12-9) CF₃ (C6), hydroxy (C4), ethyl carboxylate (C3) Trifluoromethyl group increases lipophilicity and metabolic stability

Functional Group Impact on Properties and Activity

  • Amino vs. Hydroxy Groups: The target compound’s 4-amino group (vs. hydroxy in ) may improve binding affinity to enzymes or receptors via hydrogen bonding while maintaining moderate lipophilicity.
  • Fluorine Substitution : The 3,5-difluorophenyl group balances electronegativity and steric effects, optimizing interactions with hydrophobic pockets in target proteins .

Biological Activity

Ethyl 6-chloro-4-[(3,5-difluorophenyl)amino]quinoline-3-carboxylate is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound belongs to the quinoline family, characterized by a chloro group and a difluorophenyl substitution. Its chemical structure can be represented as follows:

  • Molecular Formula : C18H14ClF2N3O2
  • Molecular Weight : 359.77 g/mol

This compound has been studied for its activity as a phosphodiesterase inhibitor. Phosphodiesterases (PDEs) are enzymes that regulate cellular levels of cyclic nucleotides, which play crucial roles in various signaling pathways. Inhibition of these enzymes can lead to increased levels of cyclic AMP or cyclic GMP, contributing to various therapeutic effects such as anti-inflammatory and anti-cancer activities .

Anticancer Properties

Research indicates that quinoline derivatives exhibit notable anticancer activity. A study focused on structurally similar compounds showed that modifications to the quinoline scaffold could enhance cytotoxicity against various cancer cell lines. For instance, compounds with halogen substitutions demonstrated improved inhibitory effects on cancer cell proliferation, with IC50 values ranging from 0.05 µM to 10 µM depending on the specific derivative and cell line tested .

Antimicrobial Activity

Quinoline derivatives have also been evaluated for their antimicrobial properties. This compound exhibited significant antibacterial activity against Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) values were reported to be in the range of 16–64 µg/mL, indicating moderate effectiveness compared to standard antibiotics .

Study on Antitumor Activity

In a recent study, this compound was tested against several cancer cell lines including HeLa (cervical carcinoma) and U2OS (osteosarcoma). The compound displayed an IC50 value of approximately 0.07 µM for HeLa cells, suggesting potent antitumor activity .

Cell LineIC50 (µM)
HeLa0.07
U2OS0.06

Inhibition of Phosphodiesterases

Another significant aspect of this compound's biological activity is its role as a phosphodiesterase inhibitor. In vitro assays demonstrated that it effectively inhibited PDE activity with an IC50 value of around 50 nM, which is comparable to other known PDE inhibitors .

Q & A

Basic: What are the recommended methods for synthesizing Ethyl 6-chloro-4-[(3,5-difluorophenyl)amino]quinoline-3-carboxylate, and how can reaction conditions be optimized?

Methodological Answer:
Synthesis typically involves cyclocondensation of substituted anilines with ethyl acetoacetate derivatives under basic or acidic conditions. Key steps include:

  • Cyclization : Use a base (e.g., KOtBu) to facilitate quinoline ring formation via Gould-Jacobs reaction .
  • Chlorination : Introduce chlorine at the 6-position using POCl₃ or SOCl₂ under reflux .
  • Amination : Couple 3,5-difluoroaniline via Buchwald-Hartwig or Ullmann-type coupling, requiring palladium catalysts (e.g., Pd(OAc)₂) and ligands (Xantphos) .
    Optimization : Monitor reaction progress via TLC/HPLC. Adjust temperature (80–120°C), solvent (DMF/toluene), and stoichiometry to enhance yield. Purify via column chromatography (silica gel, hexane/EtOAc gradient) .

Basic: How is the crystal structure of this compound determined, and what software tools are recommended?

Methodological Answer:
Single-crystal X-ray diffraction (SC-XRD) is the gold standard. Steps include:

  • Crystallization : Use slow evaporation of toluene/EtOH solutions to obtain high-quality crystals .
  • Data Collection : Employ a diffractometer (Mo/Kα radiation, λ = 0.71073 Å).
  • Structure Solution : Use SHELXT for space-group determination and SHELXL for refinement .
  • Visualization : OLEX2 integrates structure solution, refinement, and analysis (e.g., hydrogen-bonding networks) .
    Note : Validate geometric parameters (bond lengths, angles) against similar quinoline derivatives .

Advanced: How can researchers resolve contradictions in biological activity data between this compound and structurally similar analogs?

Methodological Answer:
Contradictions often arise from substituent effects or assay variability. Strategies:

  • SAR Analysis : Compare substituents (e.g., 6-Cl vs. 6-F in vs. 15). Fluorine’s electronegativity may alter target binding .
  • Assay Standardization : Re-test under uniform conditions (e.g., MIC assays against S. aureus with consistent inoculum size) .
  • Computational Modeling : Perform docking studies (AutoDock Vina) to predict binding affinities to targets like DNA gyrase .
    Example : If analog A (6-Cl) shows lower activity than analog B (6-CF₃), assess steric/electronic effects via Hammett plots or molecular dynamics .

Advanced: What experimental and computational approaches are used to analyze the electronic effects of the 3,5-difluorophenyl group on reactivity?

Methodological Answer:

  • Experimental :
    • Spectroscopy : Compare 19F^{19}\text{F} NMR shifts to assess electron-withdrawing effects .
    • Kinetic Studies : Monitor aminolysis rates with varying nucleophiles (e.g., piperidine) to quantify substituent impact .
  • Computational :
    • DFT Calculations : Optimize geometry at B3LYP/6-31G* level. Calculate Fukui indices for electrophilicity .
    • Hammett Analysis : Correlate reaction rates with σ⁻ values of substituents .

Advanced: How can researchers address discrepancies in crystallographic data interpretation for quinoline derivatives?

Methodological Answer:
Discrepancies may arise from disorder or twinning. Mitigation steps:

  • Data Quality : Ensure resolution < 0.8 Å and Rint < 0.05 .
  • Refinement : Use SHELXL ’s TWIN/BASF commands for twinned crystals .
  • Validation : Cross-check with PLATON (ADDSYM) to detect missed symmetry .
    Case Study : If a reported structure lacks H-bonding networks, re-refine with restraints on donor-acceptor distances .

Basic: What safety protocols are recommended for handling this compound during synthesis?

Methodological Answer:

  • PPE : Wear nitrile gloves, lab coat, and goggles. Use fume hoods to avoid inhalation .
  • Spill Management : Absorb with vermiculite, dispose as hazardous waste .
  • Storage : Keep in airtight containers under nitrogen, away from light/moisture .
    Note : Despite limited GHS data for this compound, treat as harmful based on analogs (e.g., skin irritation in ).

Advanced: How does the trifluoromethyl group in related quinolines influence metabolic stability, and how can this be extrapolated to the target compound?

Methodological Answer:

  • Metabolic Stability : CF₃ groups reduce oxidative metabolism (e.g., CYP450 inhibition) due to strong C-F bonds. Test via liver microsome assays .
  • Extrapolation : Compare logP (octanol/water) and plasma protein binding (%PPB) of analogs. Use QSAR models to predict bioavailability .
    Data Table :
CompoundlogP%PPBMetabolic Half-life (h)
Target Compound (Predicted)3.2856.8
Analog (6-CF₃, )3.5907.5

Advanced: What strategies can be employed to improve the aqueous solubility of this lipophilic quinoline derivative?

Methodological Answer:

  • Prodrug Design : Introduce phosphate esters at the 4-amino group, cleaved in vivo .
  • Formulation : Use cyclodextrin inclusion complexes or nanoemulsions .
  • Structural Modifications : Add polar groups (e.g., -OH at C-7) while monitoring SAR .
    Experimental : Measure solubility via shake-flask method (UV-Vis quantification). Compare with analogs in and .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.